1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Beschreibung

Structural Overview and Nomenclature

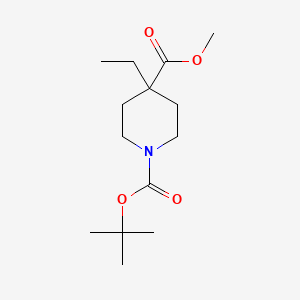

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate (CAS 578021-55-3) is a piperidine-derived heterocyclic compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . Its IUPAC name reflects its structural features: a six-membered piperidine ring substituted at the 1- and 4-positions with a tert-butoxycarbonyl (Boc) group and a methyl carboxylate, respectively, alongside an ethyl group at the 4-position.

The piperidine core adopts a chair conformation, with the 4-ethyl and 4-methyl carboxylate groups occupying equatorial positions to minimize steric strain. The Boc group at the 1-position acts as a protective moiety for the secondary amine, enhancing the compound’s stability during synthetic reactions. Key structural attributes include:

| Feature | Description |

|---|---|

| Piperidine ring | Six-membered nitrogen-containing heterocycle |

| 1-Position substituent | tert-Butyloxycarbonyl (Boc) group |

| 4-Position substituents | Methyl carboxylate and ethyl group |

| Stereochemistry | Non-chiral due to symmetrical substitution at the 4-position |

The compound’s ester groups render it lipophilic, facilitating its use in organic synthesis and medicinal chemistry.

Historical Context in Piperidine Chemistry

Piperidine, first isolated in 1850 by Thomas Anderson, has served as a foundational scaffold in alkaloid synthesis and drug development. The introduction of This compound represents a modern advancement in piperidine functionalization, driven by the need for versatile intermediates in heterocyclic chemistry.

Historically, piperidine derivatives were synthesized via pyridine hydrogenation or Birch reduction. Contemporary methods employ palladium-catalyzed couplings or microwave-assisted esterification to introduce complex substituents, as seen in this compound’s synthesis. Its development parallels the broader trend of modifying piperidine to optimize pharmacokinetic properties, such as bioavailability and metabolic stability.

Significance in Heterocyclic Compound Research

This compound exemplifies the strategic use of piperidine in drug discovery. Key applications include:

Building Block for Pharmaceuticals :

The Boc-protected amine and ester groups enable selective reactions, such as deprotection to generate primary amines or hydrolysis to carboxylic acids. For example, similar structures are precursors to monoamine oxidase (MAO) inhibitors, where the piperidine ring interacts with enzyme active sites.Supramolecular Chemistry :

The ethyl and methyl groups introduce steric effects that influence molecular recognition in host-guest systems. Studies on analogous piperidine dicarboxylates demonstrate their utility in designing metal-organic frameworks (MOFs).Natural Product Analogues :

Piperidine-2,6-dicarboxylic acid derivatives, such as teneraic acid from Porphyra tenera, highlight the biological relevance of this scaffold. Synthetic derivatives like This compound expand the structural diversity available for mimicking natural products.

The compound’s synthetic flexibility is illustrated by its role in producing libraries of analogues for high-throughput screening. For instance, fluorinated variants of this structure have been explored for positron emission tomography (PET) tracers.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJBGBETZFXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673677 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578021-55-3 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Example Procedure:

- Reagents: Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by ethyl iodide.

- Conditions: Inert atmosphere (nitrogen or argon), reaction at -78°C, then warmed to room temperature.

- Outcome: High yield (~95.58%) of the ethylated intermediate, 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate .

Data from reference confirms this method, with detailed reaction conditions and yields.

Use of Organometallic Reagents

Lithium Diisopropylamide (LDA):

Employed for deprotonation at the 4-methyl position, generating a nucleophilic site suitable for subsequent alkylation. The reaction proceeds efficiently at -78°C in THF, ensuring regioselectivity and minimizing side reactions.Alkylation with Alkyl Halides:

Alkyl halides such as ethyl iodide are added dropwise, facilitating nucleophilic substitution on the deprotonated nitrogen or carbon centers.

Data Summary:

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Deprotonation | LDA in THF | -78°C | - | |

| Alkylation | Ethyl iodide | -78°C to RT | 95.58% |

Protection and Deprotection Strategies

tert-Butyl Group:

The tert-butyl ester protects the nitrogen and carboxyl functionalities during the multi-step synthesis, allowing selective reactions at other sites.Hydrogenation and Carbamate Formation:

For further functionalization, such as converting nitrile groups to amines, catalytic hydrogenation using Pd/C or platinum catalysts under hydrogen atmosphere is employed.Deprotection:

Acidic or basic conditions are used to remove protective groups when necessary, with careful control to avoid ring cleavage or undesired side reactions.

Additional Synthetic Approaches

Cyclization and Ring Closure:

Cyclization reactions, such as Dieckmann cyclization, are used to form the piperidine ring from acyclic precursors, as described in. These involve ester hydrolysis, intramolecular condensation, and selective ring formation under basic conditions.Functional Group Transformations:

Conversion of nitriles to amines is achieved via catalytic hydrogenation, producing intermediates suitable for further derivatization.

Summary of the Synthesis Pathway

Research Findings and Data Tables

| Parameter | Details |

|---|---|

| Reaction Temperature | -78°C during deprotonation and alkylation; room temperature for subsequent steps |

| Reagents | LDA, ethyl iodide, tert-butyl protecting groups, catalysts (Pd/C, Pt) |

| Yields | Typically >95% for key alkylation steps |

| Reaction Time | 12-24 hours for alkylation and hydrogenation steps |

| Purification | Silica gel chromatography, recrystallization |

Analyse Chemischer Reaktionen

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include Grignard reagents, organolithium compounds, and various acids and bases.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is in the pharmaceutical industry. It has been identified as a potential candidate for the development of new drugs. Its structural properties allow for modifications that can lead to compounds with enhanced therapeutic effects.

Case Study:

A study published in Tetrahedron Letters explored the synthesis of derivatives of this compound, demonstrating its utility in creating novel drug candidates that target specific biological pathways. The findings indicated that modifications to the piperidine ring could enhance bioactivity and selectivity against certain diseases .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable for researchers aiming to create complex structures.

Table: Synthesis Pathways

| Reaction Type | Product Example | Reference |

|---|---|---|

| Alkylation | Modified piperidine derivatives | Tetrahedron Letters |

| Esterification | New ester compounds | PubChem |

| Cyclization | Cyclic compounds | Jubilant Ingrevia |

Neuropharmacology

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies are ongoing to assess its potential in treating neurodegenerative diseases.

Case Study:

Preliminary research has shown that certain derivatives can modulate neurotransmitter systems, suggesting a role in managing conditions such as Alzheimer's disease. These findings are promising for future therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following sections compare the target compound with structurally related piperidine derivatives, focusing on substituent effects, synthetic challenges, and applications.

Substituent Variations on the Piperidine Ring

(a) 1-(tert-Butyl) 4-methyl 4-allylpiperidine-1,4-dicarboxylate ()

- Substituent : Allyl group (vs. ethyl in the target compound).

- Impact: The allyl group introduces a reactive alkene, enabling cross-coupling or oxidation reactions.

- Applications : Useful in synthesizing conjugated systems or bioactive molecules requiring π-orbital interactions.

(b) 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate ()

- Substituent : Methyl group (vs. ethyl).

- However, it lowers lipophilicity, which may limit bioavailability in drug candidates.

- Synthetic Yield : Higher yields reported for methylation (e.g., 62% in ) compared to ethylation, which may require harsher conditions.

(c) 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate ()

- Substituent: Cyano group (electron-withdrawing).

- Impact: The cyano group increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in SNAr reactions). This contrasts with the electron-donating ethyl group, which stabilizes the ring but limits direct reactivity.

- Applications : Valuable in constructing heterocycles or nitrile-containing pharmaceuticals.

Functional Group Modifications

(a) 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate ()

- Modification : 3-Oxo group introduces a ketone.

- Impact : The ketone enables condensation reactions (e.g., forming hydrazones or imines) but reduces stability under basic or reducing conditions.

- Synthetic Challenge : Lower yields (28% in ) due to competing side reactions during cyclization.

(b) O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate ()

- Modification : Trifluoromethyl (CF₃) group.

- Impact : The CF₃ group enhances lipophilicity and metabolic stability, making it favorable in agrochemicals and CNS drugs. However, synthetic complexity increases due to fluorine handling.

Stereochemical Considerations

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate ()

- Stereochemistry : Chiral centers at 2R and 4R positions.

- Impact : Enantioselectivity can drastically alter biological activity (e.g., receptor binding). The target compound lacks chiral centers, simplifying synthesis but limiting application in enantioselective catalysis.

Data Tables

Table 1: Key Properties of Selected Piperidine Derivatives

Biologische Aktivität

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate (CAS No. 578021-55-3) is a synthetic compound with significant potential in various biological applications due to its unique chemical structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 271.35 g/mol. The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities at the 1 and 4 positions. This structural arrangement is crucial for its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 329.9 ± 35.0 °C |

| Flash Point | 153.3 ± 25.9 °C |

Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. Its dual carboxylate groups could facilitate binding to proteins involved in signal transduction pathways.

Potential Therapeutic Applications

Research indicates several potential applications for this compound:

- Neuropharmacology : Due to its structural similarity to known neurotransmitter modulators, it may exhibit effects on GABAergic or glutamatergic systems.

- Antimicrobial Activity : Initial investigations have hinted at possible antibacterial or antifungal properties, warranting further exploration in this area.

- Metabolic Disorders : The compound's interaction with enzymes involved in metabolic pathways could position it as a candidate for treating conditions like diabetes or obesity.

Study on Neurotransmitter Interaction

A study explored the binding affinity of various piperidine derivatives to GABA receptors, revealing that compounds with structural similarities to this compound exhibited competitive inhibition of GABA binding. This suggests a potential role in modulating GABAergic activity, which is crucial for managing anxiety and seizure disorders.

Antimicrobial Testing

In vitro tests conducted on derivatives similar to this compound showed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | C₁₂H₂₁NO₄ | Lacks ethyl group; simpler structure |

| 1-Tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate | C₁₄H₂₅NO₄ | Contains methoxy group instead of ethyl |

| N-Methyl-4-piperidone | C₆H₁₁NO | A simpler piperidine derivative; lacks carboxylic acid groups |

The unique combination of substituents in this compound may contribute to distinct biological activities compared to its analogs.

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving tert-butyl and ethyl ester protection. A representative method includes:

- Step 1 : Deprotonation with lithium diisopropylamide (LDA) in THF at -78°C to activate the piperidine ring for alkylation .

- Step 2 : Alkylation with diiodomethane at ambient temperature to introduce substituents .

- Step 3 : Acidic or basic hydrolysis (e.g., HCl in dioxane) to remove protecting groups, followed by purification via column chromatography . Yield optimization hinges on temperature control during deprotonation (−78°C to −40°C) and stoichiometric precision in alkylation steps .

Q. How can the stability of this compound be assessed under hydrolytic conditions?

Hydrolysis studies under acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions reveal cleavage of the tert-butyl and ethyl ester groups, producing 4-methyl-4-ethylpiperidine-1,4-diol. Monitoring via LC-MS or NMR under varying pH (1–14) and temperatures (20–100°C) is critical to determine degradation kinetics .

Q. What purification techniques are effective post-synthesis?

Post-reaction workup often involves:

- Liquid-liquid extraction : Ethyl acetate/water partitioning to remove polar byproducts.

- Chromatography : Normal-phase silica gel with gradients of EtOAc/heptane (0–10%) to isolate the target compound .

- Drying agents : Anhydrous MgSO₄ or Na₂SO₄ for moisture removal .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis optimization?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental condition selection. For example, ICReDD’s workflow combines computed activation energies with experimental screening (e.g., solvent polarity, catalyst loading) to reduce trial-and-error cycles. This approach could identify optimal LDA concentrations or alternative bases for deprotonation .

Q. What strategies resolve yield discrepancies during scale-up from lab to pilot reactors?

Contradictions in yields (e.g., 24–99% in alkylation steps) often arise from:

- Mixing inefficiencies : Transitioning from batch to flow reactors improves heat/mass transfer.

- Catalyst deactivation : Palladium catalysts (e.g., Pd(OAc)₂) may require ligand optimization (e.g., XPhos) to stabilize active species during cross-coupling steps .

- Byproduct formation : In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments .

Q. How can this compound be functionalized for complex molecule synthesis?

Key strategies include:

- Nucleophilic substitution : Reacting the iodomethyl derivative (synthesized via LDA/CH₂I₂) with thiols or amines in DMF/K₂CO₃ at 100°C .

- Cross-coupling : Suzuki-Miyaura reactions using Pd(OAc)₂ and Cs₂CO₃ to introduce aryl/heteroaryl groups .

- Protection/deprotection : Selective tert-butyl removal with TFA for further carboxylate modifications .

Q. What reactor designs are suitable for large-scale production while maintaining stereochemical integrity?

Continuous-flow reactors with controlled residence times minimize racemization in chiral piperidine derivatives. For exothermic steps (e.g., alkylation), jacketed reactors with cryogenic cooling maintain −40°C conditions. Computational fluid dynamics (CFD) models ensure uniform mixing in scaled systems .

Methodological Notes

- Data Contradiction Analysis : Compare yields across solvent systems (THF vs. DMF) and catalysts (Pd vs. Cu) using ANOVA to identify statistically significant variables .

- Experimental Design : Employ Design of Experiments (DoE) to optimize multi-step protocols, focusing on critical parameters like temperature, base strength, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.